Trichloro(2-hexyldecyl)silane
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Overview
Description
Trichloro(2-hexyldecyl)silane is an organosilicon compound with the molecular formula C16H33Cl3Si. It is a member of the chlorosilane family, which are compounds containing silicon-chlorine bonds. These compounds are known for their reactivity and are widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(2-hexyldecyl)silane can be synthesized through the hydrosilylation of alkenes with trichlorosilane. This reaction typically involves the addition of trichlorosilane to an alkene in the presence of a catalyst, such as a platinum or rhodium complex. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods
In industrial settings, this compound is produced using similar hydrosilylation processes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Trichloro(2-hexyldecyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert trichlorosilanes to hydrosilanes.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Alkoxysilanes, aminosilanes, and thiolsilanes.
Scientific Research Applications
Trichloro(2-hexyldecyl)silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of silicone polymers, adhesives, and sealants.
Mechanism of Action
The mechanism of action of trichloro(2-hexyldecyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon-chlorine bonds are highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler chlorosilane with the formula HSiCl3.
Octadecyltrichlorosilane: A longer-chain analog with similar reactivity.
Perfluorooctyltrichlorosilane: Contains perfluorinated groups, offering unique properties.
Uniqueness
Trichloro(2-hexyldecyl)silane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other chlorosilanes may not be as effective .
Properties
Molecular Formula |
C16H33Cl3Si |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
trichloro(2-hexyldecyl)silane |
InChI |
InChI=1S/C16H33Cl3Si/c1-3-5-7-9-10-12-14-16(15-20(17,18)19)13-11-8-6-4-2/h16H,3-15H2,1-2H3 |
InChI Key |
AJCWEJGEPQOEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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